molecular formula C22H22ClN3O B4594997 8-chloro-N-cycloheptyl-2-(pyridin-2-yl)quinoline-4-carboxamide

8-chloro-N-cycloheptyl-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B4594997
M. Wt: 379.9 g/mol
InChI Key: QNFAMCJKPCYORP-UHFFFAOYSA-N
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Description

8-chloro-N-cycloheptyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a chloro group, a cycloheptyl group, and a carboxamide group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-cycloheptyl-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base to form quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-cycloheptyl-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the quinoline core or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

8-chloro-N-cycloheptyl-2-(pyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-N-cycloheptyl-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-chloroquinoline: A simpler quinoline derivative with a chloro group at the 2-position.

    N-cycloheptylquinoline: A quinoline derivative with a cycloheptyl group.

    Quinoline-4-carboxamide: A quinoline derivative with a carboxamide group at the 4-position.

Uniqueness

8-chloro-N-cycloheptyl-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential reactivity. The presence of the chloro, cycloheptyl, and carboxamide groups enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

8-chloro-N-cycloheptyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c23-18-11-7-10-16-17(22(27)25-15-8-3-1-2-4-9-15)14-20(26-21(16)18)19-12-5-6-13-24-19/h5-7,10-15H,1-4,8-9H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFAMCJKPCYORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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